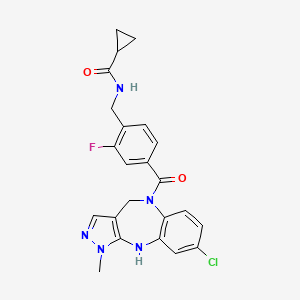

N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide

Description

N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo[4,3-C][1,5]benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide is a structurally complex compound featuring a pyrazolo-benzodiazepine core fused with a cyclopropanecarboxamide moiety. The benzodiazepine scaffold is a well-established pharmacophore in central nervous system (CNS) therapeutics, often modulating γ-aminobutyric acid (GABA) receptors . Key structural elements include:

- 8-Chloro substitution: Enhances metabolic stability and receptor binding affinity.

- 1-Methyl group: Likely reduces steric hindrance while influencing pharmacokinetic properties.

This compound’s design aligns with strategies to optimize CNS penetration and mitigate off-target effects, though its specific biological targets remain uncharacterized in the provided literature.

Properties

CAS No. |

877856-17-2 |

|---|---|

Molecular Formula |

C23H21ClFN5O2 |

Molecular Weight |

453.9 g/mol |

IUPAC Name |

N-[[4-(8-chloro-1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)-2-fluorophenyl]methyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C23H21ClFN5O2/c1-29-21-16(11-27-29)12-30(20-7-6-17(24)9-19(20)28-21)23(32)14-4-5-15(18(25)8-14)10-26-22(31)13-2-3-13/h4-9,11,13,28H,2-3,10,12H2,1H3,(H,26,31) |

InChI Key |

VOEZSPDOPDPGSY-UHFFFAOYSA-N |

SMILES |

CN1C2=C(CN(C3=C(N2)C=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)CNC(=O)C5CC5)F)C=N1 |

Canonical SMILES |

CN1C2=C(CN(C3=C(N2)C=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)CNC(=O)C5CC5)F)C=N1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VA-111913; VA111913; VA 111913 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VA-111913 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups necessary for its biological activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of VA-111913 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards. The exact industrial methods are proprietary to Vantia Ltd.

Chemical Reactions Analysis

Types of Reactions

VA-111913 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may result in the formation of ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry: Used as a model compound to study receptor-ligand interactions.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Primarily researched for its potential to treat dysmenorrhea by normalizing uterine contractions.

Industry: Potential applications in the development of new therapeutic agents targeting vasopressin receptors.

Mechanism of Action

VA-111913 exerts its effects by antagonizing the vasopressin V1a receptor. This receptor is involved in the regulation of smooth muscle contraction. By blocking this receptor, VA-111913 prevents the abnormal contractions of the uterus that cause menstrual pain. The molecular targets and pathways involved include the inhibition of vasopressin-induced signaling cascades in smooth muscle cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with several classes of bioactive molecules:

Key Differences

Substituent Effects: The 8-chloro-2-fluoro-phenyl group distinguishes the target compound from simpler pyrazolines (e.g., ’s compounds 1–4), which lack fused benzodiazepine systems. This substitution may enhance lipophilicity and CNS penetration compared to non-halogenated analogues.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step regioselective reactions (e.g., cyclopropane ring formation via carboxamide coupling, as in ), whereas simpler pyrazolines () are synthesized via single-step cyclocondensation .

Predicted Bioactivity :

- Computational similarity assessment (Tanimoto/Dice indices) suggests moderate overlap with kinase inhibitors (e.g., gefitinib-like compounds in ) due to the carboxamide moiety .

- Unlike quaternary ammonium compounds (e.g., BAC-C12 in ), the target lacks surfactant-like properties, implying distinct mechanisms of action .

Research Findings and Limitations

- Structural Insights : X-ray crystallography of pyrazoline derivatives () confirms the stability of halogenated aromatic systems, supporting the target compound’s design .

- Activity Cliffs: Despite structural similarity to GABAergics (), minor substitutions (e.g., cyclopropane vs. methyl groups) can drastically alter potency or selectivity, a phenomenon noted in cheminformatics studies .

- Data Gaps: No direct pharmacological data for the target compound exist in the provided evidence, necessitating further in vitro/in vivo validation.

Biological Activity

N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide (referred to as VA-111913) is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article aims to explore the biological activity of VA-111913, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

VA-111913 is characterized by a complex molecular structure that includes a benzodiazepine core and a cyclopropanecarboxamide moiety. The presence of chlorine and fluorine atoms in its structure may influence its biological activity and pharmacokinetics.

Pharmacological Profile

The biological activity of VA-111913 can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds related to benzodiazepines exhibit significant anticancer properties. In a study assessing various derivatives, it was found that certain benzodiazepine derivatives demonstrated potent cytotoxicity against cancer cell lines such as Hep3B. Specifically, compounds similar to VA-111913 showed IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| VA-111913 | Hep3B | 8.07 | Cell cycle arrest at G2-M phase |

| Doxorubicin | Hep3B | 7.4 | DNA intercalation |

2. Anti-inflammatory Activity

Benzodiazepine derivatives have also been reported to possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic potential in inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of VA-111913 has been evaluated using various in vitro assays. Compounds with similar structures have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related cellular damage .

The mechanisms underlying the biological activities of VA-111913 are multifaceted:

- Cell Cycle Modulation : The compound induces cell cycle arrest in the G2-M phase, thereby inhibiting cancer cell proliferation.

- Cytokine Regulation : It may downregulate inflammatory cytokines through modulation of signaling pathways involved in inflammation.

- Free Radical Scavenging : The presence of specific functional groups enhances its ability to neutralize reactive oxygen species (ROS).

Case Studies

Several studies have highlighted the efficacy of VA-111913 and related compounds:

- Anticancer Efficacy : A study demonstrated that VA-111913 significantly reduced α-fetoprotein levels in Hep3B cells, indicating its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, compounds similar to VA-111913 were shown to reduce edema and inflammatory markers significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.